Verinurad

Vue d'ensemble

Description

Le vérinurad est un inhibiteur sélectif du transporteur d'acide urique 1 (URAT1), développé pour le traitement de la goutte et de l'hyperuricémie. Il est connu pour sa forte puissance dans la réduction des niveaux d'acide urique sérique en favorisant son excrétion par les reins . Ce composé s'est avéré prometteur dans les essais cliniques pour son efficacité et sa sécurité dans la gestion des affections associées à des niveaux élevés d'acide urique .

Applications De Recherche Scientifique

Verinurad has a wide range of scientific research applications, including:

Mécanisme D'action

Verinurad exerts its effects by selectively inhibiting the URAT1 transporter, which is responsible for the reabsorption of uric acid in the kidneys. By blocking this transporter, this compound promotes the excretion of uric acid, thereby reducing its levels in the blood . The molecular targets of this compound include specific residues in the URAT1 transporter, such as Cys-32, Ser-35, Phe-365, and Ile-481 . These residues are crucial for the high-affinity binding and inhibition of uric acid transport .

Safety and Hazards

Orientations Futures

Analyse Biochimique

Biochemical Properties

Verinurad specifically inhibits URAT1 with a potency of 25 nM . High affinity inhibition of uric acid transport requires URAT1 residues Cys-32, Ser-35, Phe-365, and Ile-481 . This compound’s interaction with these residues is unique and crucial for its function .

Cellular Effects

This compound lowers serum uric acid levels by promoting its urinary excretion . It achieves this by inhibiting the reabsorption of uric acid back into the bloodstream via URAT1, a critical transporter for renal reabsorption of urate .

Molecular Mechanism

This compound binds to a common site in the core of the URAT1 transporter and sterically hinders the transit of uric acid through the substrate channel . This binding is competitive, meaning it competes with uric acid for the same binding site on URAT1 .

Temporal Effects in Laboratory Settings

This compound has been shown to produce sustained reductions in serum uric acid levels in clinical studies

Metabolic Pathways

This compound is primarily metabolized by multiple sequential metabolic pathways . It is excreted via the feces, while its metabolites M1 and M8 are excreted renally .

Transport and Distribution

This compound is a substrate of the hepatic uptake transporter organic anion-transporting polypeptide (OATP) 1B3 . It is also a substrate of the efflux transporters P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP), and renal transporter organic anion transporter 1 (OAT1) .

Subcellular Localization

Given its mechanism of action, it is likely to be localized at the cell membrane where it interacts with the URAT1 transporter .

Méthodes De Préparation

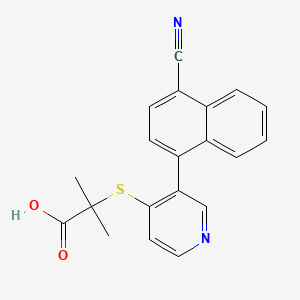

La synthèse du vérinurad implique plusieurs étapes, commençant par la préparation d'intermédiaires clés. La voie synthétique comprend généralement les étapes suivantes :

Formation de la fraction naphtalène : Cela implique la construction du système cyclique naphtalène, qui est une partie cruciale de la structure du vérinurad.

Introduction de groupes fonctionnels : Divers groupes fonctionnels sont introduits dans le cycle naphtalène pour améliorer son activité et sa sélectivité.

Réactions de couplage : L'étape finale consiste à coupler la fraction naphtalène à d'autres groupes chimiques pour former la molécule de vérinurad complète.

Les méthodes de production industrielle du vérinurad sont conçues pour être efficaces et évolutives, garantissant un rendement élevé et une pureté élevée du produit final. Ces méthodes impliquent souvent des conditions de réaction optimisées, telles que la température et la pression contrôlées, pour maximiser l'efficacité de chaque étape .

Analyse Des Réactions Chimiques

Le vérinurad subit plusieurs types de réactions chimiques, notamment :

Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène de la molécule de vérinurad. Les agents oxydants courants utilisés comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène. Les agents réducteurs courants comprennent le borohydrure de sodium et l'hydrure de lithium et d'aluminium.

Substitution : Cette réaction implique le remplacement d'un groupe fonctionnel par un autre.

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation du vérinurad peut conduire à la formation de divers dérivés oxydés, tandis que la réduction peut donner des formes réduites du composé .

4. Applications de la recherche scientifique

Le vérinurad a une large gamme d'applications en recherche scientifique, notamment :

Médecine : Des essais cliniques ont démontré l'efficacité du vérinurad dans la réduction des niveaux d'acide urique sérique et la gestion de la goutte et de l'hyperuricémie

5. Mécanisme d'action

Le vérinurad exerce ses effets en inhibant sélectivement le transporteur URAT1, qui est responsable de la réabsorption de l'acide urique dans les reins. En bloquant ce transporteur, le vérinurad favorise l'excrétion de l'acide urique, réduisant ainsi ses niveaux dans le sang . Les cibles moléculaires du vérinurad comprennent des résidus spécifiques du transporteur URAT1, tels que Cys-32, Ser-35, Phe-365 et Ile-481 . Ces résidus sont cruciaux pour la liaison à haute affinité et l'inhibition du transport de l'acide urique .

Comparaison Avec Des Composés Similaires

Le vérinurad est unique parmi les agents uricosuriques en raison de sa haute sélectivité et de sa puissance dans l'inhibition de l'URAT1. Des composés similaires incluent :

Benzbromarone : Un autre inhibiteur de l'URAT1, mais avec des caractéristiques de liaison et une puissance différentes.

Sulfinpyrazone : Un agent uricosurique avec une gamme de cibles plus large que le vérinurad.

Probénécide : Un agent uricosurique bien connu qui inhibe également d'autres transporteurs, conduisant à un profil pharmacologique différent.

Le vérinurad se distingue par son interaction spécifique avec les résidus clés du transporteur URAT1, ce qui contribue à son profil d'efficacité et de sécurité élevé .

Propriétés

IUPAC Name |

2-[3-(4-cyanonaphthalen-1-yl)pyridin-4-yl]sulfanyl-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2O2S/c1-20(2,19(23)24)25-18-9-10-22-12-17(18)16-8-7-13(11-21)14-5-3-4-6-15(14)16/h3-10,12H,1-2H3,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYBOLPLTQDKXPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)O)SC1=C(C=NC=C1)C2=CC=C(C3=CC=CC=C32)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1352792-74-5 | |

| Record name | Verinurad [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1352792745 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Verinurad | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11873 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | VERINURAD | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/12WJ62D047 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

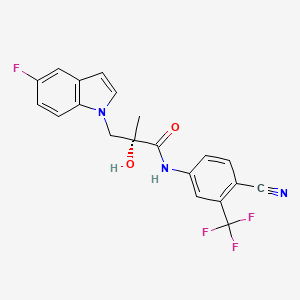

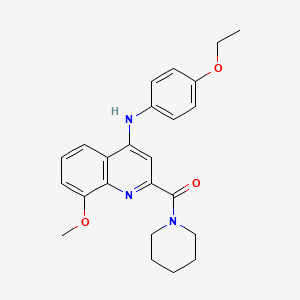

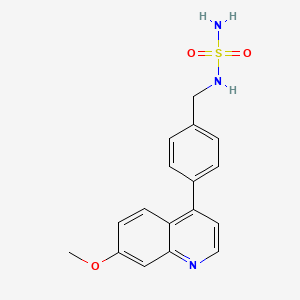

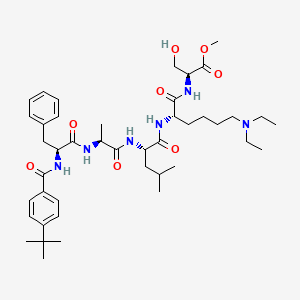

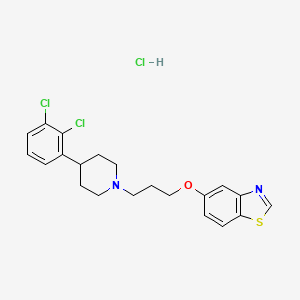

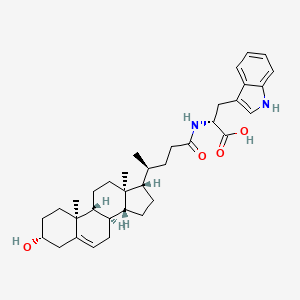

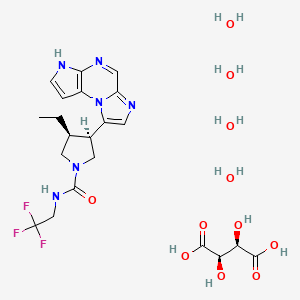

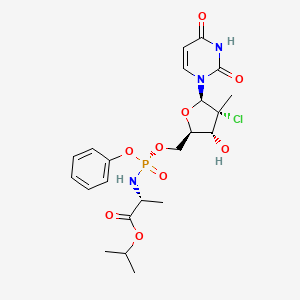

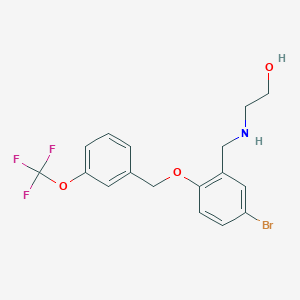

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(2R)-5-(6-fluoropyridin-3-yl)-2,3-dihydro-1H-inden-2-yl]propane-2-sulfonamide](/img/structure/B611591.png)

![2-phenyl-N-{5-[4-({5-[(phenylacetyl)amino]-1,3,4-thiadiazol-2-yl}amino)piperidin-1-yl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B611595.png)

![1-cyano-2-[4-(1H-imidazol-5-yl)butyl]-3-(2-phenylsulfanylethyl)guanidine](/img/structure/B611600.png)

![(R)-3-(4-(Aminomethyl)phenyl)-6-((4-hydroxy-1-(3-phenylbutanoyl)piperidin-4-yl)methyl)-2-methyl-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B611604.png)